N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a heterocyclic compound characterized by a benzimidazole core linked to a benzotriazinone moiety via a propyl-acetamide bridge. This structural complexity suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors that interact with fused aromatic systems.
Properties
Molecular Formula |
C23H26N6O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C23H26N6O2/c1-16(2)14-28-20-11-6-5-10-19(20)25-21(28)12-7-13-24-22(30)15-29-23(31)17-8-3-4-9-18(17)26-27-29/h3-6,8-11,16H,7,12-15H2,1-2H3,(H,24,30) |
InChI Key |
WKZARIMJSZBRAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Biological Activity
N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzimidazole moiety and a benzotriazine derivative. Its molecular formula is with a molecular weight of approximately 341.5 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in tumor growth and proliferation. Similar compounds have demonstrated efficacy through mechanisms such as:
- Inhibition of Cell Cycle Progression : The compound's structural analogs have been shown to arrest cells in mitosis, leading to apoptosis in cancer cells by disrupting the normal function of kinesin spindle proteins (KSP) .
- Targeting Signaling Pathways : It may affect pathways like the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Antitumor Activity : In vivo studies have shown that compounds with similar structures can effectively suppress tumor growth in xenograft models at low doses, suggesting a favorable therapeutic index .
- Pharmacokinetic Profile : The compound is noted for having a favorable pharmacokinetic profile, which supports its potential as a clinical candidate for cancer treatment .
Case Studies
Several studies have explored the biological effects of related compounds:
- KSP Inhibitors : A study highlighted the effectiveness of KSP inhibitors in inducing cell death through mitotic arrest. The selected compound demonstrated excellent biochemical potency and was advanced for clinical trials due to its promising results .
- Xenograft Models : In another study involving imidazobenzoxazepin compounds, researchers noted improved unbound drug exposure leading to effective tumor suppression at minimal dosages . This suggests that structural modifications similar to those in this compound could enhance therapeutic efficacy.
Data Summary Table
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity | Mechanism |
|---|---|---|---|---|
| This compound | C21H31N3O | 341.5 g/mol | Antitumor activity | KSP inhibition, PI3K/AKT/mTOR pathway modulation |
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Benzimidazole Derivatives
Key Observations:
Synthetic Efficiency: The target compound’s synthetic pathway may parallel that of Compound 14 (67% yield), which features a pyrrolidinyl-acetamide group.
Thermal Stability: The benzotriazinone group in the target compound may enhance thermal stability relative to derivatives with hydrazide (Compound 12) or pyrazole (Compound 13) substituents. Compound 14’s decomposition at 204°C suggests that electron-withdrawing groups (e.g., benzotriazinone) could further stabilize the structure .
Structural Complexity: The target compound’s benzotriazinone-acetamide linker distinguishes it from Compounds 12–14, which utilize hydrazide, pyrazole, or pyrrole-based linkers. This difference may influence solubility, bioavailability, or binding affinity in biological systems .
Spectral and Analytical Data
- ^1H NMR Profiles: The target compound’s benzimidazole protons (δ ~7.1–8.3 ppm) and benzotriazinone aromatic protons (δ ~7.5–8.5 ppm) would overlap with signals observed in Compounds 12–14. However, the 2-methylpropyl group (δ ~1.0–1.5 ppm for CH3 and δ ~2.0–2.5 ppm for CH2) would provide distinct splitting patterns compared to the 3-methylphenyl groups in Compounds 12–14 .
- Mass Spectrometry: While the target compound’s molecular weight is unspecified, its benzotriazinone moiety (~175 g/mol) and acetamide-propyl chain (~114 g/mol) suggest a molecular weight exceeding 450 g/mol, comparable to Compound 14 (442 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
